2-Bromotetradecanoic acid
Description
Historical Development of Alpha-Halo Fatty Acid Research
The journey into understanding the biological roles of fatty acids has been greatly aided by the chemical synthesis of modified versions, such as alpha-halo fatty acids. A foundational method for the synthesis of these compounds is the Hell-Volhard-Zelinsky reaction, which facilitates the α-halogenation of carboxylic acids. masterorganicchemistry.com This classic organic reaction provided researchers with a reliable method to produce α-bromo carboxylic acids, opening the door for their use in various scientific investigations, including the synthesis of amino acids. masterorganicchemistry.com
In the broader context of lipid metabolism research, alpha-halo fatty acids emerged as important investigational tools. For instance, 2-bromopalmitate (2-BP), a 16-carbon analogue, was introduced nearly five decades ago as a non-selective inhibitor of lipid metabolism. nih.govnih.govresearchgate.netacs.org It was initially identified as an inhibitor of fatty acid β-oxidation. nih.gov This pioneering work with 2-bromopalmitate and other alpha-halo fatty acids set a precedent for their use as chemical probes to dissect the intricate pathways of lipid processing in cells.
Positioning of 2-Bromotetradecanoic Acid as a Research Probe in Lipid and Protein Metabolism
Building on the foundational knowledge from other alpha-halo fatty acids, this compound has been established as a specific and potent tool for studying lipid and protein metabolism. Its utility stems from its ability to act as an inhibitor of key enzymes involved in these pathways. researchgate.nettandfonline.com
As a derivative of myristic acid, this compound serves as a valuable probe in studies concerning fatty acid metabolism and the effects of halogenated fatty acids on biological systems. cymitquimica.com It is recognized as an inhibitor of fatty acid oxidation, a fundamental process for cellular energy production. ebi.ac.ukscbt.com Brominated fatty acids like this compound can act as substrates for enzymes in fatty acid metabolism, such as those in the peroxisomal beta-oxidation pathway, allowing researchers to probe enzyme activity and specificity. ontosight.ai
A significant application of this compound is in the study of protein acylation, specifically N-myristoylation. This process involves the attachment of myristate to proteins and is crucial for their function and localization within the cell. The CoA analog, 2-bromomyristoyl-CoA, has been shown to be a competitive inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for this modification. researchgate.nettandfonline.com This inhibitory action allows researchers to investigate the roles of N-myristoylated proteins in various cellular processes, including cell signaling and viral protein function. researchgate.nettandfonline.com
Furthermore, research on the closely related 2-bromopalmitate has revealed that these compounds are general inhibitors of protein S-palmitoylation. nih.govnih.govresearchgate.net In the cell, 2-bromopalmitate is converted to its CoA ester, which then covalently modifies and labels the DHHC family of palmitoyl (B13399708) acyltransferases (PATs), the enzymes that catalyze S-palmitoylation. nih.govnih.govacs.org This has established alpha-bromo fatty acids as critical pharmacological tools for blocking this key post-translational modification and studying its importance in diverse cellular events. nih.gov
Table 1: Investigational Uses of this compound and Related Alpha-Halo Fatty Acids
| Process Investigated | Mechanism of Action | Key Enzyme(s) Targeted | Research Application |
|---|---|---|---|
| Fatty Acid Oxidation | Inhibition of metabolic pathways. ebi.ac.ukscbt.com | Carnitine Acetyltransferase (inferred). scbt.com | Studying cellular energy homeostasis and metabolic flux. scbt.com |
| Protein N-Myristoylation | Competitive inhibition by the CoA analog. researchgate.nettandfonline.com | N-myristoyltransferase (NMT). researchgate.nettandfonline.com | Investigating the function of N-myristoylated cellular and viral proteins. researchgate.nettandfonline.com |
Current Research Paradigms and Unexplored Frontiers for the Compound
Current research continues to refine our understanding of how alpha-halo fatty acids like this compound function. A key area of investigation is the precise mechanism of S-palmitoylation inhibition. Recent studies using advanced techniques have questioned whether compounds like 2-bromopalmitate exclusively inhibit PAT enzymes or if they also act by directly competing with natural fatty acids for incorporation into proteins. nih.govnih.govresearchgate.net Mass spectrometry analyses have revealed that 2-bromopalmitate is somewhat promiscuous, targeting not only PATs but also various transporters and other palmitoylated proteins. nih.govnih.gov This highlights the need for careful interpretation of data generated using these probes.
Another active area of research is the exploration of the biological activities of this compound beyond its role as a metabolic inhibitor. For instance, it has demonstrated potent antifungal activities against several yeast and fungal species, including Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans. researchgate.nettandfonline.comtandfonline.com This suggests potential avenues for developing new antifungal agents.
Unexplored frontiers for this compound and its analogs are promising. The development of more specific alpha-halo fatty acid probes, perhaps through chemical modifications, could help to dissect the functions of individual PAT enzymes, of which there are 23 in mammals. nih.gov Such tools would be invaluable for understanding their specific roles in health and disease. Furthermore, given the links between defective lipolysis and conditions like fatty liver disease, and the role of protein acylation in cancer, these probes could be instrumental in investigating the pathology of such diseases and identifying novel therapeutic targets. wzbio.com.cnfrontiersin.org The use of clickable analogs of these compounds has already proven to be a valid strategy for identifying a wide range of cellular targets. nih.govnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-bromotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKJNDQLLKTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884484 | |
| Record name | 2-Bromotetradecanoic acid | |
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Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10520-81-7, 135312-82-2 | |
| Record name | 2-Bromotetradecanoic acid | |
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| Record name | Tetradecanoic acid, 2-bromo- | |
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| Record name | 2-Bromotetradecanoic acid | |
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| Record name | Tetradecanoic acid, 2-bromo- | |
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| Record name | 2-Bromotetradecanoic acid | |
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| Record name | 2-bromotetradecanoic acid | |
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| Record name | 2-Bromotetradecanoic acid | |
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Synthetic Methodologies and Chemical Derivatization for Research Applications
Established Chemical Synthesis Routes for 2-Bromotetradecanoic Acid
The synthesis of this compound is predominantly achieved through the direct bromination of its parent fatty acid, a classic and reliable method in organic chemistry.
The most common and established method for synthesizing this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgmasterorganicchemistry.com This reaction facilitates the halogenation of a carboxylic acid at the α-carbon (the carbon atom adjacent to the carboxyl group). byjus.com The process involves treating the parent carboxylic acid, tetradecanoic acid (also known as myristic acid), with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). byjus.comchempedia.info
The mechanism of the HVZ reaction proceeds in several steps: masterorganicchemistry.com
Acyl Bromide Formation: Phosphorus tribromide converts the carboxylic acid's hydroxyl group into a better leaving group, forming tetradecanoyl bromide, an acyl bromide intermediate. wikipedia.orgmasterorganicchemistry.com
Enolization: The acyl bromide then tautomerizes to form an enol. wikipedia.orgmasterorganicchemistry.com This step is crucial as it creates the reactive site for bromination.
α-Bromination: The enol form readily reacts with bromine (Br₂) to introduce a bromine atom at the alpha-position, yielding α-bromo acyl bromide. wikipedia.org
Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide back to a carboxylic acid, resulting in the final product, this compound. wikipedia.orgmasterorganicchemistry.com
If the reaction is quenched with an alcohol instead of water, the corresponding α-bromo ester can be directly synthesized. wikipedia.org This robust reaction provides a direct pathway to α-bromo carboxylic acids from simple fatty acid precursors. wikipedia.org
| Reaction | Reagents | Key Intermediate | Final Product |
| Hell-Volhard-Zelinsky | 1. Tetradecanoic Acid, 2. PBr₃ (catalytic), 3. Br₂, 4. H₂O | Tetradecanoyl bromide | This compound |
While the Hell-Volhard-Zelinsky reaction is the principal method cited for the preparation of this compound, other general methods for the bromination of fatty acids exist. sciencemadness.org However, for the specific synthesis of this compound, the HVZ reaction remains the most prominently documented and widely adopted approach due to its efficiency and specificity for the α-position. masterorganicchemistry.comchempedia.info
Strategies for Synthesizing this compound Analogues and Derivatives
The reactivity of the carboxyl group and the bromine atom makes this compound a versatile starting material for producing a range of analogues and derivatives. These modifications are crucial for probing biological systems and modulating the compound's properties.
The carboxylic acid functional group of this compound can be readily converted into esters and amides to alter its physicochemical properties, such as lipophilicity and cell permeability.
Esterification: As previously mentioned, quenching the Hell-Volhard-Zelinsky reaction with an alcohol instead of water yields the corresponding 2-bromo ester directly. wikipedia.org This provides a straightforward method for producing derivatives like methyl 2-bromotetradecanoate.
Amidation: Amide derivatives can be synthesized through standard peptide coupling reactions. For instance, this compound can be coupled with amino acids or other amine-containing molecules. ucl.ac.uk A common method involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which then facilitates the reaction with an amine in the presence of a base like triethylamine (B128534) to form a stable amide bond. ucl.ac.uk This strategy has been used to conjugate the 2-bromo fatty acid to lipidic amino acid esters. ucl.ac.uk
The bromine atom at the C-2 position is a good leaving group, allowing for its substitution by various nucleophiles to create a diverse set of analogues. These analogues are invaluable as mechanistic probes to study enzymes involved in fatty acid metabolism, such as N-myristoyltransferase (NMT). tandfonline.comresearchgate.net
By comparing the biological activity of this compound with its analogues, researchers can elucidate the structural requirements for enzyme inhibition. For example, derivatives where the bromine is replaced by other halogens (like fluorine) or a hydroxyl group have been synthesized to create probes with different steric and electronic properties. tandfonline.comresearchgate.net The synthesis of (+/-)-2-halotetradecanoic acids has been reported, leading to potent inhibitors of fungal NMT. researchgate.netnih.gov These substitutions help in understanding the role of the α-substituent in binding to the enzyme's active site. tandfonline.com
| Derivative Type | Modification | Purpose | Example Compound |
| Halo-analogue | Substitution of Br with F | Mechanistic Probe for NMT | 2-Fluorotetradecanoic acid tandfonline.comresearchgate.net |
| Hydroxy-analogue | Substitution of Br with OH | Mechanistic Probe for NMT | 2-Hydroxytetradecanoic acid tandfonline.comresearchgate.net |
| Ester | Esterification of Carboxyl Group | Modulate Lipophilicity | Methyl 2-bromotetradecanoate wikipedia.org |
| Amide | Amidation of Carboxyl Group | Introduce Peptide Linkage | 2-Bromotetradecanoyl-amino acid conjugate ucl.ac.uk |
To track the metabolic fate of this compound and quantify its uptake and incorporation into biological systems, radiolabeled versions are synthesized. This typically involves using a radiolabeled precursor in the synthesis. For example, tetradecanoic acid labeled with Carbon-14 (¹⁴C) or tritium (B154650) (³H) can be used as the starting material in the Hell-Volhard-Zelinsky reaction. ucl.ac.ukacs.org
The resulting radiolabeled this compound can then be introduced into cell cultures or administered in vivo. Its journey through metabolic pathways can be traced by detecting the radioactivity. ucl.ac.uk This technique is essential for studying the mechanism of action of drugs and probes, providing quantitative data on their absorption, distribution, metabolism, and excretion. The synthesis of [¹⁴C]-labeled conjugates has been employed to facilitate such in vivo biological examinations. ucl.ac.uk
Development of Click-Enabled Analogues for Activity-Based Proteomics
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the active state of enzymes within complex biological samples. koreascience.krresearchgate.netmdpi.com This method relies on activity-based probes (ABPs), which are small molecules that covalently bind to the active sites of specific enzymes. koreascience.krnih.gov The 2-bromo fatty acid structure serves as an effective core for such probes due to the reactivity of the α-halo-carbonyl group, which can alkylate nucleophilic residues like cysteine in enzyme active sites. nih.gov
To enhance the utility of this compound for ABPP, researchers have developed "click-enabled" analogues. This involves synthetically modifying the fatty acid chain to include a bioorthogonal handle, such as a terminal alkyne or azide (B81097) group. mdpi.comnih.gov This modification has minimal steric bulk, which allows the probe to be readily taken up and metabolized by living cells. mdpi.com
A prominent example of this strategy is the synthesis of an azide-containing analogue of the closely related 2-bromopalmitate (2BPN3). nih.gov The general synthetic scheme involves:
Once inside a cell, this click-enabled probe reacts with its target proteins. After cell lysis, a reporter tag, such as biotin (B1667282) or a fluorescent dye containing the complementary click handle (e.g., an alkyne), is covalently attached to the probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.comnih.gov This "click" reaction allows for the sensitive detection, enrichment, and identification of the target proteins using techniques like in-gel fluorescence or mass spectrometry. nih.govbiorxiv.org
Studies using these probes have revealed that 2-bromo fatty acids are promiscuous inhibitors, targeting a wide range of enzymes. nih.gov Mass spectrometry analysis of proteins labeled by these probes has identified not only the expected DHHC palmitoyl (B13399708) acyltransferases (PATs), which are enzymes that catalyze protein S-palmitoylation, but also various other transporters and palmitoylated proteins. nih.gov This highlights the value of click-enabled analogues as powerful tools for broadly profiling enzyme activity and discovering new protein targets in their native biological environment. nih.gov
Stereoselective Synthesis of this compound Enantiomers for Chirality Studies
The bromine atom on the second carbon of this compound creates a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms, known as enantiomers: (R)-2-bromotetradecanoic acid and (S)-2-bromotetradecanoic acid. In biological systems, the specific three-dimensional arrangement (stereochemistry) of a molecule can dramatically affect its activity. Therefore, the ability to synthesize stereochemically pure enantiomers is crucial for detailed biochemical and pharmacological studies.
Several strategies have been developed for the stereoselective synthesis of α-bromo fatty acid enantiomers:
The importance of accessing individual enantiomers is highlighted by studies on the metabolic activation of these molecules. For the related compound 2-bromopalmitate, it was found that its activation to the corresponding Coenzyme A (CoA) derivative by the enzyme acyl-CoA synthetase (ACS) is stereoselective for the R-isomer. nih.govnih.gov This demonstrates that different enantiomers can have distinct biological fates and underscores the necessity of using enantiomerically pure compounds to accurately interpret research findings. nih.gov
Chemical Characterization Techniques in Synthetic and Derivatization Research
Rigorous chemical characterization is essential to confirm the identity, purity, and structure of newly synthesized batches of this compound and its derivatives. A combination of analytical methods is employed to provide a comprehensive profile of the compound. rsc.org
The following table summarizes the key techniques used in this process:
| Technique | Abbreviation | Purpose in Characterization | Information Obtained |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds and provides mass-to-charge ratio for identification. cdc.gov | Molecular weight, fragmentation patterns, and purity assessment. researchgate.net |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates non-volatile compounds and provides mass-to-charge ratio. | Molecular weight confirmation of the parent compound and its derivatives or adducts. researchgate.net |
| Nuclear Magnetic Resonance Spectroscopy | NMR ('H, '³C) | Provides detailed information about the molecular structure and connectivity of atoms. | Confirmation of the carbon skeleton, position of the bromine atom, and presence of the carboxylic acid group. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies the functional groups present in the molecule based on the absorption of infrared light. | Detection of characteristic vibrations for C=O (carbonyl) in the acid and C-Br (carbon-bromine) bonds. |
| High-Performance Liquid Chromatography | HPLC | Separates components of a mixture for purification and quantification. | Purity analysis. When used with a chiral column, it can separate and quantify enantiomers to determine enantiomeric excess (ee). |
Together, these techniques provide the necessary evidence to verify that a synthetic procedure has successfully produced the correct isomer of this compound or its intended derivative, and to establish its purity for use in further research.
Molecular Mechanisms of Action and Target Interactions of 2 Bromotetradecanoic Acid
Inhibition of Enzymatic Pathways
2-Bromotetradecanoic acid exerts its biological effects primarily through the inhibition of two major cellular processes: fatty acid oxidation and protein S-palmitoylation. These inhibitory actions stem from its structural similarity to endogenous fatty acids, allowing it to interact with the active sites of enzymes involved in these pathways.
Fatty Acid Oxidation Inhibition
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands. This compound and its analogs, such as 2-bromopalmitate, are known inhibitors of this process. nih.govscbt.com The inhibition is achieved by targeting several key enzymatic steps within the mitochondria.
The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a prerequisite for their oxidation, is mediated by the carnitine palmitoyltransferase (CPT) system. This system comprises CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane. 2-Bromopalmitoyl-CoA, formed from 2-bromopalmitate, inhibits CPT1, thereby blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation. nih.govnih.gov This inhibition is a key mechanism by which 2-brominated fatty acids disrupt cellular lipid metabolism. nih.gov Studies have shown that 2-bromostearate, another similar compound, can restore insulin (B600854) secretory response by inhibiting fatty acid oxidation, highlighting the importance of the CPT system in metabolic regulation.
Once inside the mitochondria, fatty acyl-CoAs undergo a series of reactions collectively known as β-oxidation. 2-Brominated fatty acids can also interfere with this core process. While some studies suggest that 2-bromooctanoate does not directly inhibit the primary enzymes of β-oxidation, it can be converted by mitochondria into 2-bromo-3-ketooctanoyl-CoA. nih.gov This product then acts as an inhibitor of 3-ketothiolase, the final enzyme in the β-oxidation spiral. nih.gov Furthermore, brominated fatty acids can serve as substrates for enzymes like bromoacyl-CoA dehydrogenase, which is part of the peroxisomal beta-oxidation pathway. ontosight.ai
Inhibition of Protein S-Palmitoylation
Protein S-palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein. This modification plays a crucial role in regulating protein trafficking, localization, and function. This compound's analogue, 2-bromopalmitate (2-BP), has emerged as a widely used, albeit non-selective, inhibitor of this process. nih.govnih.govconicet.gov.ar
Protein S-palmitoylation is catalyzed by a family of enzymes known as DHHC palmitoyl (B13399708) acyl transferases (PATs), named for their conserved Asp-His-His-Cys (DHHC) catalytic motif. nih.govresearchgate.net 2-Bromopalmitate is known to directly and irreversibly inhibit the activity of these DHHC enzymes. selleck.co.jp
The mechanism of inhibition involves the metabolic conversion of 2-bromopalmitate to 2-bromopalmitoyl-CoA within the cell. nih.govnih.govnih.govacs.org Both 2-bromopalmitate and its CoA conjugate can then label and alkylate the DHHC PATs. nih.govresearchgate.netacs.org This alkylation is thought to occur at the cysteine residue within the DHHC motif, thereby inactivating the enzyme and preventing the transfer of palmitate to substrate proteins. nih.govresearchgate.net This direct covalent modification of the enzyme's active site is a key feature of its inhibitory action. researchgate.net
Competition with Endogenous Palmitate for Cysteine Modification Sites
This compound, a halogenated fatty acid, is understood to interfere with protein lipidation processes, in part by competing with natural fatty acids for enzymatic binding and modification sites. While much of the detailed mechanistic work has been performed using its C16 analog, 2-bromopalmitate (2-BP), the principles are applicable. 2-BP has been shown to directly compete with palmitic acid for covalent attachment to select cysteine residues on proteins. nih.govbiorxiv.org This competitive action is a key facet of its inhibitory mechanism.
The process involves the cellular conversion of this compound into its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. This conversion, however, occurs less efficiently than the conversion of endogenous palmitate to palmitoyl-CoA. nih.gov Despite this, the resulting 2-bromopalmitoyl-CoA (2-BP-CoA) is exceptionally reactive. nih.gov The inhibitory effect of 2-brominated fatty acids likely depends on the effective concentration of the inhibitor within cellular membranes rather than a specific high-affinity binding to a particular enzyme's acyl-chain binding region. researchgate.netacs.org This leads to two primary modes of inhibition: the inhibitor can block protein palmitoylation by inhibiting the responsible enzymes (DHHC palmitoyl acyltransferases), or it can directly compete with palmitate for the target cysteine residues, resulting in irreversible alkylation of the protein. nih.gov
Non-Selective Inhibition of Other Cysteine-Modifying Enzymes
A significant characteristic of 2-brominated fatty acids is their lack of specificity, leading to the inhibition of a wide range of enzymes beyond those involved in palmitoylation. Originally introduced as a non-selective inhibitor of lipid metabolism, 2-bromopalmitate (2-BP) is known to have multiple off-target effects. nih.govresearchgate.net Its reactivity is not confined to a single class of enzymes, and it can inhibit both palmitoylation and depalmitoylation processes, along with many other types of cysteine modifications. researchgate.net
The broad reactivity stems from the electrophilic nature of the α-halo-carbonyl group, which can react with various nucleophiles found in proteins, most notably the thiol group of cysteine residues. nih.govumich.edu This chemical property makes it a promiscuous inhibitor, alkylating cysteine residues in or near the active sites of numerous enzymes. nih.gov Consequently, 2-BP is known to inhibit a diverse array of integral and peripheral membrane proteins, underscoring the uncertainties in interpreting data based solely on its use as a specific palmitoylation inhibitor. umich.edu Its inhibitory actions highlight a broad disruption of cellular lipid metabolism and other pathways. nih.gov
Inhibition of N-Myristoyltransferase (NMT) Activity
This compound is a recognized inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the viability of various organisms, including pathogenic fungi. nih.govsemanticscholar.org NMT catalyzes the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular and viral proteins. semanticscholar.orgtandfonline.com This modification, known as myristoylation, is vital for protein function, including membrane targeting and signal transduction. semanticscholar.org
This compound, as an analog of myristic acid, competes with the natural substrate for binding to NMT. nih.gov Its incorporation perturbs the function of N-myristoylated proteins, leading to growth inhibition. nih.gov The activated form of the inhibitor, 2-bromomyristoyl-CoA, demonstrates competitive inhibition of NMT with a reported Ki value of 450 nM. tandfonline.com This inhibitory activity is responsible for the potent antifungal effects observed against several fungal species. tandfonline.comcancer.gov
| Organism | MIC (μM) | Source |
|---|---|---|
| Saccharomyces cerevisiae | 10 | tandfonline.comcancer.gov |
| Candida albicans | 39 | semanticscholar.orgtandfonline.comcancer.gov |
| Cryptococcus neoformans | 20 | tandfonline.comcancer.gov |
| Aspergillus niger | < 42 | tandfonline.comcancer.gov |
Modulation of Other Metabolic Enzymes
The inhibitory profile of 2-brominated fatty acids extends to various other metabolic enzymes, reflecting their non-specific reactivity. nih.gov
Mono-, Di-, and Triacylglycerol Transferases
Research on the C16 analog, 2-bromopalmitate (2-BP), has demonstrated its ability to inhibit enzymes involved in the synthesis of glycerolipids. Specifically, 2-BP was shown to inhibit mono-, di-, and triacylglycerol transferases. nih.gov These enzymes are critical for the stepwise acylation of glycerol (B35011) to form complex lipids.
Fatty Acyl CoA Ligase and Glycerol-3-Phosphate Acyltransferase
The inhibitory effects of 2-bromopalmitate (2-BP) also encompass key enzymes at the initial stages of lipid synthesis. It has been identified as an inhibitor of fatty acid CoA ligase (also known as acyl-CoA synthetase) and glycerol-3-phosphate acyltransferase (GPAT). nih.govresearchgate.netacs.orgumich.edu Fatty acid CoA ligase is responsible for activating fatty acids by converting them to their CoA esters, a prerequisite for their participation in most metabolic pathways. nih.govuniprot.org GPAT catalyzes the first committed step in the de novo synthesis of glycerolipids, the acylation of glycerol-3-phosphate. nih.govuniprot.org The inhibition of these enzymes by 2-BP could be overcome by the addition of phospholipid vesicles, suggesting the inhibitory properties are strongly dependent on the inhibitor's concentration within the membrane. researchgate.netacs.org
Non-Lipid Processing Enzymes (e.g., NADPH Cytochrome-C Reductase, Glucose-6-Phosphatase)
The non-selective nature of 2-brominated fatty acids is further evidenced by their interaction with enzymes not directly related to lipid metabolism. Studies have shown that 2-bromopalmitate (2-BP) and its activated form, 2-bromopalmitoyl-CoA, inhibit the microsomal enzymes NADPH cytochrome-c reductase and glucose-6-phosphatase. nih.govresearchgate.netumich.edu These enzymes are involved in electron transport and glucose homeostasis, respectively. binasss.sa.cr The inhibition of such a diverse range of membrane-associated enzymes, many of which possess critical cysteine residues, highlights the promiscuous reactivity of these α-halo-substituted fatty acids. nih.gov
Ligand Activity and Receptor Interactions
Agonistic Properties Towards Peroxisome Proliferator-Activated Receptor Delta (PPARδ)
2-Bromohexadecanoic acid, a structurally similar compound to this compound, is recognized as an agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). sigmaaldrich.comsigmaaldrich.comchemicalbook.com PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism. sigmaaldrich.comnih.gov As a ligand, 2-bromohexadecanoic acid binds to and activates PPARδ, initiating a cascade of molecular events that modulate gene expression. sigmaaldrich.comchemicalbook.com This compound is considered a metabolically stable analog of the natural fatty acid, palmitic acid, and has been identified as a ligand for the PPARδ receptor. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
In comparative studies, the potency of 2-bromohexadecanoic acid has been evaluated against other synthetic PPAR ligands. For instance, quantitative high-throughput screening has determined its activity profile as a PPARδ activator.
| Compound Name | Target Receptor | Activity | EC₅₀ (µM) |
| 2-Bromohexadecanoic acid | PPARδ | Activator/Agonist | 28.18 |
| Data from chemical genomics profiling of environmental chemicals against human nuclear receptors. |
Transcriptional Regulation of Metabolic Genes via PPARδ Activation
Upon activation by an agonist like 2-bromohexadecanoic acid, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). google.com This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of target genes. sigmaaldrich.com This binding initiates the recruitment of co-activator proteins and modulates the transcription of genes involved in critical metabolic pathways. nih.govwikipedia.org
The activation of PPARδ is particularly associated with the regulation of lipid metabolism and energy homeostasis. nih.govmcw.edu Research has shown that PPARδ agonism can enhance fatty acid catabolism and is involved in regulating the expression of genes critical for fatty acid oxidation. nih.govnih.govplos.org For example, Angiopoietin-like 4 (Angptl4), a key regulator of lipoprotein lipase (B570770) activity, is a major transcriptional target of PPARδ in skeletal muscle cells. plos.org The activation of the fatty acid-PPARδ/RXR-Angptl4 pathway is a mechanism that controls the uptake of fatty acids in myotubes. plos.org Studies in zebrafish have also utilized 2-bromohexadecanoic acid to probe the role of protein modification in regulating gene expression during embryonic development. zfin.org
| Regulated Gene | Function | Effect of PPARδ Agonism |
| Angiopoietin-like 4 (Angptl4) | Inhibitor of Lipoprotein Lipase (LPL), lipid metabolism | Upregulation |
| Catalase | Antioxidant enzyme | Transcriptional activation |
| Table summarizing examples of genes transcriptionally regulated by PPARδ activation. plos.orgd-nb.info |
Molecular Basis of Irreversible Inhibition (e.g., Alpha-Halo-Carbonyl Electrophilic Alkylation)
Separate from its role as a receptor agonist, 2-bromohexadecanoic acid also functions as a non-selective, irreversible inhibitor of various enzymes through a distinct chemical mechanism. medchemexpress.com This inhibitory action is attributed to the presence of the alpha-halo-carbonyl functional group. researchgate.net The bromine atom at the alpha position (the carbon adjacent to the carbonyl group) acts as a good leaving group, making the alpha-carbon an electrophilic center.
This electrophilic carbon is susceptible to nucleophilic attack by amino acid residues within proteins, particularly the thiol group of cysteine. The reaction, known as electrophilic alkylation, results in the formation of a stable, covalent bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme, as the inhibitor cannot be displaced by the substrate. This mechanism is characteristic of irreversible inhibitors, which are often used to study enzyme reaction mechanisms.
This mode of action is considered promiscuous, as it is not specific to a single enzyme but can affect a wide range of proteins with accessible and reactive cysteine residues, including those involved in protein S-palmitoylation like DHHC palmitoyl acyltransferases. medchemexpress.comresearchgate.net
Cellular and Subcellular Effects of 2 Bromotetradecanoic Acid in Biological Systems
Impact on Mitochondrial Physiology and Bioenergetics
Mitochondria, the powerhouses of the cell, are critical hubs for metabolism and energy production. The introduction of 2-brominated fatty acids into biological systems can profoundly disrupt their normal function.
Regulation of Mitochondrial Respiration and ATP Production
2-brominated fatty acids are recognized inhibitors of mitochondrial function. Studies on analogous compounds like 2-bromopalmitate (2-BrPA) in airway epithelial cells have demonstrated that these molecules can inhibit ATP-linked oxygen consumption. nih.gov This suggests an uncoupling of the proton gradient from ATP synthesis. nih.govresearchgate.net The primary outcome of fatty acid oxidation (FAO) is the production of ATP, a process that can be impeded by these compounds. nih.gov 2-brominated fatty acids are known inhibitors of carnitine acetyltransferase, an enzyme crucial for transporting acyl groups across the inner mitochondrial membrane for β-oxidation. scbt.com By disrupting this transport, they can shift cellular energy metabolism away from fatty acid catabolism. scbt.com Furthermore, research has shown that 2-halofatty acids can significantly inhibit the activity of Complex II of the electron transport chain, which would diminish the mitochondrial reserve capacity. nih.govresearchgate.net
Alterations in Mitochondrial Membrane Potential
The effect of 2-brominated fatty acids on mitochondrial membrane potential appears to be cell-type dependent. In studies using H441 and primary human airway epithelial cells, neither 2-chloropalmitic acid (2-ClPA) nor 2-bromopalmitic acid (2-BrPA) caused a change in the mitochondrial membrane potential. nih.govresearchgate.net However, in a different context, 2-bromopalmitate was found to increase the mitochondrial membrane potential in a rat model of inflammatory pain. nih.gov Conversely, 2-chloropalmitic acid has been observed to decrease the mitochondrial membrane potential in human brain microvascular endothelial cells. nih.govresearchgate.net These varying results suggest that the impact on membrane potential is not a universal effect but is influenced by the specific cellular environment and the type of halogenated fatty acid.
Modulation of Mitochondrial Fission and Fusion Dynamics
Mitochondrial dynamics, the balance between the fission (division) and fusion (merging) of mitochondria, are crucial for maintaining a healthy mitochondrial network. Research has demonstrated that 2-bromopalmitate (2-BP) can influence this balance. researchgate.net In a rat model of inflammatory pain, 2-BP was shown to reduce the expression of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. researchgate.netnih.gov Simultaneously, it increased the expression of Optic atrophy 1 (OPA1), a protein essential for mitochondrial fusion. researchgate.netnih.gov This shift away from fission and towards fusion suggests a role for 2-brominated fatty acids in modulating mitochondrial morphology and network integrity.
Induction and Regulation of Reactive Oxygen Species (ROS) Production
Reactive oxygen species are byproducts of mitochondrial respiration, and their overproduction can lead to oxidative stress. Studies have shown that 2-bromopalmitate can attenuate the production of ROS. researchgate.netnih.gov In models of inflammatory pain, treatment with 2-BP led to a decrease in ROS levels, alongside a reduction in pro-inflammatory cytokines. nih.gov This suggests that by modulating mitochondrial function, 2-brominated fatty acids can also regulate the cellular redox state.
Table 1: Effects of 2-Brominated Fatty Acids on Mitochondrial Parameters
| Parameter | Compound Studied | Cell/System Type | Observed Effect | Reference |
|---|---|---|---|---|
| ATP-Linked Respiration | 2-Bromopalmitic acid (2-BrPA) | Airway Epithelial Cells | Inhibition | nih.govresearchgate.net |
| Mitochondrial Complex II Activity | 2-Halofatty acids | Airway Epithelial Cells | Inhibition | nih.govresearchgate.net |
| Mitochondrial Membrane Potential | 2-Bromopalmitic acid (2-BrPA) | Airway Epithelial Cells | No change | nih.govresearchgate.net |
| Mitochondrial Membrane Potential | 2-Bromopalmitate (2-BP) | Rat Model (Inflammatory Pain) | Increase | nih.gov |
| Mitochondrial Fission (Drp1) | 2-Bromopalmitate (2-BP) | Rat Model (Inflammatory Pain) | Reduced expression | researchgate.netnih.gov |
| Mitochondrial Fusion (OPA1) | 2-Bromopalmitate (2-BP) | Rat Model (Inflammatory Pain) | Elevated expression | researchgate.netnih.gov |
| ROS Production | 2-Bromopalmitate (2-BP) | Rat Model (Inflammatory Pain) | Reduction | researchgate.netnih.gov |
Regulation of Cellular Lipid Homeostasis
As a fatty acid analog, 2-bromotetradecanoic acid directly interferes with the metabolic pathways that synthesize, modify, and break down lipids.
Modulation of De Novo Fatty Acid Synthesis and Elongation Pathways
This compound and its analogs are well-established as inhibitors of lipid metabolism. nih.gov The compound's longer-chain counterpart, 2-bromopalmitate, is a known inhibitor of fatty acid oxidation. researchgate.net It can be converted within the cell to 2-bromopalmitoyl-CoA, though less efficiently than its natural counterpart, palmitate. nih.gov This modified fatty acyl-CoA can then interfere with downstream processes.
A primary target of these compounds is protein S-palmitoylation, a post-translational modification where a palmitate group is attached to a cysteine residue of a protein. 2-bromopalmitate is widely used as a general inhibitor of this process, targeting the DHHC (Asp-His-His-Cys) family of palmitoyl (B13399708) acyltransferases. researchgate.netnih.govmedchemexpress.com By blocking palmitoylation, 2-brominated fatty acids can alter the function, localization, and stability of numerous proteins. For instance, inhibiting the palmitoylation of cancer stem cell-related proteins has been shown to repress tumor sphere formation in liver cancer cells. researchgate.net
Furthermore, 2-bromopalmitate has been observed to deplete cellular lipid droplets and uniquely alter the subcellular distribution of fatty acids. nih.gov It causes a reduction in fatty acid levels within the mitochondria while leading to a concurrent increase in the cytoplasm. nih.gov This suggests a multifaceted disruption of lipid homeostasis, affecting storage, transport, and utilization of fatty acids.
Table 2: Research Findings on Lipid Homeostasis Modulation
| Finding | Compound Studied | System | Key Takeaway | Reference |
|---|---|---|---|---|
| Inhibition of Fatty Acid Oxidation | 2-Bromofatty acid | General | Known inhibitor of the metabolic pathway. | researchgate.net |
| Inhibition of Protein Palmitoylation | 2-Bromopalmitate | General | Acts as a general inhibitor of DHHC enzymes. | researchgate.netnih.govmedchemexpress.com |
| Depletion of Lipid Droplets | 2-Bromopalmitate | Various Cell Lines | Uniquely depletes cellular lipid droplets. | nih.gov |
| Altered Fatty Acid Distribution | 2-Bromopalmitate | 17CL-1 Cells | Reduces fatty acid levels in mitochondria and increases them in the cytoplasm. | nih.gov |
| Inhibition of N-myristoyltransferase | 2-Bromomyristoyl-CoA | Enzyme Assay | Competitively inhibits the NMT enzyme. | tandfonline.comresearchgate.net |
Effects on Triacylglycerol and Phospholipid Metabolism
This compound, a halogenated fatty acid, and its more extensively studied C16 analog, 2-bromohexadecanoic acid (also known as 2-bromopalmitate or 2-BP), are recognized as inhibitors of lipid metabolism. nih.gov Their primary mechanism involves interfering with enzymes crucial for fatty acid processing. By acting as an inhibitor of fatty acid oxidation, this compound can significantly alter the balance between lipid breakdown and synthesis. researchgate.net
Research on related compounds shows that the inhibition of fatty acid oxidation can lead to a redirection of fatty acids away from catabolic pathways and towards storage and structural lipid synthesis. In isolated rat islets, for instance, inhibiting fatty acid oxidation with 2-bromostearate (a C18 analog) under fasting conditions led to an increased incorporation of palmitate into triacylglycerol and phospholipid fractions, a process that was otherwise suppressed. This suggests that by blocking oxidation, 2-bromo-fatty acids can promote the esterification of fatty acids into complex lipids.
The precise effect on phospholipid composition is also a key consideration. The balance of saturated and unsaturated fatty acids within phospholipids (B1166683) is vital for membrane function. In yeast lacking TAG synthesis, oleic acid treatment dramatically decreased the ratio of saturated to unsaturated fatty acids in phospholipids. nih.gov By altering the pool of available fatty acids, this compound can indirectly influence the acyl chain composition of newly synthesized phospholipids, thereby affecting membrane properties.
Influence on Glucose Metabolism and Insulin (B600854) Signaling Pathways
This compound and its analogs influence glucose metabolism and insulin signaling through several mechanisms, primarily linked to their roles as fatty acid oxidation inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. sigmaaldrich.com The compound has been shown to promote glucose uptake in rat cardiac cells and in an insulin-sensitive murine fibroblast cell line. sigmaaldrich.comchemicalbook.com This effect is partly attributed to its activity as a PPARδ agonist. sigmaaldrich.comchemicalbook.com PPARs are transcription factors that play significant roles in regulating lipid and glucose homeostasis. sigmaaldrich.com For example, the PPARδ agonist 2-bromohexadecanoic acid was found to upregulate the expression of the LDL receptor (LDLR), a gene not previously recognized as a PPAR target. nih.gov
The interplay between fatty acid and glucose metabolism, often referred to as the "Randle cycle," posits that increased fatty acid oxidation inhibits glucose utilization. By inhibiting fatty acid oxidation, this compound can alleviate this inhibition and thereby enhance glucose metabolism. In studies on fasted rats, where insulin secretion in response to glucose is impaired, the fatty acid oxidation inhibitor 2-bromostearate was able to partially restore the insulin secretory response. This suggests a direct link between fatty acid oxidation and the function of pancreatic beta-cells in response to glucose.
Furthermore, fatty acids can directly impact insulin signaling pathways. In bovine coronary artery endothelial cells, the non-metabolizable palmitic acid analog 2-bromohexadecanoic acid was shown to induce the nuclear translocation of heparanase. ahajournals.orgahajournals.org This nuclear accumulation of heparanase led to the activation of genes controlling glucose metabolism, ultimately uncoupling glycolysis from glucose oxidation and causing lactate (B86563) to accumulate. ahajournals.orgahajournals.org High-fat diets can induce insulin resistance and impair synaptic plasticity in the hippocampus, an effect linked to increased levels of palmitic acid. nih.gov The inhibition of protein palmitoylation by 2-bromohexadecanoic acid has been shown to counteract these deficits, suggesting that its effects on glucose and insulin signaling are also mediated through its role as a palmitoylation inhibitor. nih.gov
Modulation of Programmed Cell Death Pathways
Autophagy Regulation
This compound's analog, 2-bromohexadecanoic acid (2-BP), modulates autophagy, a cellular process for degrading and recycling cellular components. A primary mechanism through which 2-BP affects autophagy is by disrupting lipid droplets (LDs), which are cellular organelles that store neutral lipids. nih.gov The breakdown of LDs via autophagy is termed lipophagy. Studies have shown that 2-BP treatment activates lipophagy to deplete LDs. nih.gov This was confirmed in experiments using LC3-knockout cells, where the effect of 2-BP on LD depletion was significantly reduced, indicating that the activation of autophagy is a key mechanism for 2-BP-induced LD disruption. nih.gov
Furthermore, the process of S-palmitoylation, which 2-BP inhibits, is directly involved in regulating autophagy machinery. The protein ATG2A, essential for the formation of autophagosomes, is S-palmitoylated. embopress.org This lipid modification is dynamically regulated during starvation-induced autophagy. The depalmitoylation of ATG2A allows its C-terminus to detach from the endoplasmic reticulum, enabling it to interact with forming phagophores, a critical step in autophagy. embopress.org By acting as a broad-spectrum inhibitor of the ZDHHC enzymes that catalyze S-palmitoylation, 2-BP can alter the palmitoylation status of key autophagy-related proteins like ATG2A, thereby regulating the autophagic process. embopress.org
Apoptosis Induction and Inhibition
This compound and its analogs exhibit complex, context-dependent effects on apoptosis (programmed cell death). In some cancer cell lines, compounds identified alongside this compound in plant extracts have been shown to induce apoptosis. For instance, an extract of Saussurea lappa, which contains this compound, demonstrated potent cytotoxicity against HepG2 liver cancer cells by inducing apoptosis, confirmed by cytochrome C release and changes in the expression of caspase-3, Bax, and Bcl-2. semanticscholar.org
Pyroptosis Modulation via Protein Palmitoylation Inhibition
Pyroptosis is a highly inflammatory form of programmed cell death executed by gasdermin proteins. 2-Bromohexadecanoic acid (2-BP) has been identified as a key modulator of this pathway, acting through its primary function as an inhibitor of protein palmitoylation. medchemexpress.commedchemexpress.com Specifically, 2-BP inhibits the pyroptosis mediated by the BAK/BAX-Caspase-3-Gasdermin E (GSDME) pathway, which can be triggered by chemotherapy agents. medchemexpress.comimmunomart.com
Upon activation by caspase-3, GSDME is cleaved into an N-terminal pore-forming domain (GSDME-N) and a C-terminal inhibitory domain (GSDME-C). The release of GSDME-N, which executes pyroptosis, is promoted by the palmitoylation of the GSDME-C fragment. medchemexpress.com Research has shown that 2-BP inhibits this critical palmitoylation step. By preventing the modification of GSDME-C, 2-BP increases the interaction between GSDME-C and GSDME-N, effectively trapping the pore-forming domain and inhibiting the execution of pyroptosis. medchemexpress.com This inhibitory action is mediated by blocking the DHHC family of protein acyltransferases responsible for palmitoylation. medchemexpress.commedchemexpress.com
Cellular Uptake, Intracellular Trafficking, and Efflux Mechanisms of this compound and its Metabolites
As a fatty acid analog, the cellular uptake of this compound is presumed to follow the general mechanisms established for long-chain fatty acids, which can involve both passive diffusion and protein-mediated transport across the plasma membrane. scbt.com Its long hydrocarbon chain confers hydrophobicity, influencing its permeability and ability to associate with membranes. scbt.com
Once inside the cell, this compound undergoes metabolic activation. A crucial step in its intracellular trafficking and activity is its conversion to its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. nih.gov This conversion, analogous to the activation of natural fatty acids, is accomplished by fatty acyl-CoA ligases. researchgate.net Studies using the C16 analog, 2-bromohexadecanoic acid (2-BP), have shown that this conversion occurs within minutes in living cells, although it is less efficient than the conversion of its natural counterpart, palmitate. nih.gov
The resulting 2-bromoacyl-CoA metabolite is significantly more reactive than the free acid. nih.govresearchgate.net This activated form is the primary species that interacts with and inhibits various cellular targets. For example, 2-bromopalmitoyl-CoA, along with the free acid, covalently labels and inhibits DHHC palmitoyl acyltransferases, the enzymes that catalyze protein S-palmitoylation. nih.govacs.org This inhibition can occur through direct competition with palmitoyl-CoA or by irreversible alkylation of cysteine residues in the enzyme's active site. nih.gov
The intracellular journey of this compound and its metabolites involves movement between different cellular compartments. For instance, its effects on mitochondrial fatty acid oxidation imply its transport into the mitochondrial matrix. nih.gov This transport is likely mediated by the carnitine shuttle system, where acyl-CoA esters are converted to acylcarnitines to cross the inner mitochondrial membrane, a process that is itself inhibited by bromo-fatty acid analogs. scbt.com The compound's influence on nuclear proteins and gene transcription suggests that it or its downstream signaling effects can reach the nucleus. ahajournals.orgahajournals.org Efflux mechanisms for this compound are not well-defined but would likely involve transporters that handle other fatty acids and lipid-soluble molecules.
Table of Research Findings on the Cellular Effects of this compound and its Analogs
| Cellular Process | Observed Effect | Key Molecular Target/Mechanism | Model System | Reference |
|---|---|---|---|---|
| Lipid Metabolism | Inhibits fatty acid oxidation; may redirect fatty acids to storage. | Inhibition of carnitine acyltransferase and other enzymes. | Rat islets, general biochemical assays. | researchgate.net |
| Glucose Metabolism | Promotes glucose uptake. | PPARδ agonism; inhibition of fatty acid oxidation. | Rat cardiac cells, murine fibroblasts. | sigmaaldrich.comchemicalbook.com |
| Autophagy | Induces lipophagy; modulates autophagosome formation. | Inhibition of S-palmitoylation of proteins like ATG2A. | HEK293T cells. | nih.govembopress.org |
| Apoptosis | Inhibits TNFα-induced apoptosis. | Modulation of caspase pathways. | HeLa cells. | medchemexpress.comselleckchem.com |
| Pyroptosis | Inhibits GSDME-mediated pyroptosis. | Inhibition of GSDME-C palmitoylation by DHHC enzymes. | Various cell lines. | medchemexpress.comimmunomart.com |
| Cellular Trafficking | Is converted to a highly reactive CoA derivative. | Activation by fatty acyl-CoA ligases. | Jurkat cells. | nih.govresearchgate.net |
Effects on Specific Cellular Processes (e.g., Cancer Stem Cell Sphere Formation)
While direct experimental studies detailing the effects of this compound on cancer stem cell (CSC) sphere formation are not extensively available in the reviewed scientific literature, its known biochemical activity as an inhibitor of N-myristoyltransferase (NMT) provides a strong mechanistic basis for its potential role in this process. researchgate.net The process of myristoylation, catalyzed by NMT, is crucial for the function of numerous proteins involved in cellular signaling, proliferation, and survival pathways that are often dysregulated in cancer. acs.orgbenthamdirect.com
N-myristoylation is a lipid modification where NMT attaches a myristoyl group (derived from myristic acid, a C14 saturated fatty acid) to the N-terminal glycine (B1666218) residue of a substrate protein. benthamdirect.comnih.gov This modification is critical for protein localization to membranes and for mediating protein-protein interactions. acs.org Several proteins implicated in oncogenesis and cancer progression are known NMT substrates. benthamdirect.com
Research has increasingly pointed to the inhibition of NMT as a promising therapeutic strategy against cancer. benthamdirect.comnih.gov The survival and self-renewal capabilities of cancer stem cells are dependent on various signaling pathways, and myristoylation is essential for the proper function of key proteins within these pathways. reportablenews.com Inhibition of NMT has been shown to shut down oxidative phosphorylation, a metabolic process critical for the survival of cancer stem cells and for metastasis. reportablenews.com Furthermore, studies using selective NMT inhibitors have demonstrated that blocking this enzymatic activity can lead to cytotoxicity in cancer cells by disrupting multiple biological pathways simultaneously. acs.orgimperial.ac.uk
Given that this compound (also known as 2-bromomyristic acid) acts as an analogue of myristic acid and its derivative 2-bromomyristoyl-CoA is an inhibitor of NMT, it is positioned to interfere with the myristoylation of proteins essential for CSCs. researchgate.netnih.gov By blocking NMT, this compound can disrupt the function of oncogenic proteins that require myristoylation for their activity, potentially leading to an inhibition of the self-renewal and sphere-forming capacity of cancer stem cells. benthamdirect.com
Research Findings on a Related Compound
The findings from these studies on 2-bromohexadecanoic acid are summarized below.
Table 1: Effect of 2-Bromohexadecanoic Acid on HepG2 Cancer Stem Cell Sphere Formation
| Concentration of 2-Bromohexadecanoic Acid | Effect on Sphere Formation (75-150 µm and >150 µm) | Cell Line | Reference |
|---|---|---|---|
| 25 µM | Significantly decreased | HepG2 | researchgate.netresearchgate.net |
| 50 µM | Significantly decreased | HepG2 | researchgate.netresearchgate.net |
This table presents data for 2-bromohexadecanoic acid as a relevant example of how brominated fatty acids can affect cancer stem cell processes.
These findings underscore the principle that interfering with fatty acid modifications, such as the protein acylation inhibited by brominated fatty acids, can be an effective strategy for targeting the cancer stem cell population. nih.govnih.gov While this data pertains to the C16 analogue, it lends strong support to the hypothesis that this compound, through its inhibition of the related N-myristoylation process, would likely exert a similar inhibitory effect on cancer stem cell sphere formation. benthamdirect.comreportablenews.com
Preclinical Research Models and Methodologies Utilizing 2 Bromotetradecanoic Acid
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro models are instrumental in dissecting the molecular mechanisms through which 2-bromotetradecanoic acid exerts its effects. These controlled environments allow for precise manipulation and observation of cellular responses.
Application in Primary Cell Cultures (e.g., Airway Epithelial Cells, Rat Cardiac Cells)
Primary cells, derived directly from tissues, offer a physiologically relevant system to study the impact of this compound.
Airway Epithelial Cells: Research has utilized primary human airway epithelial cells to investigate the effects of 2-bromopalmitic acid, a related compound, on mitochondrial function. These studies have shown that such halogenated fatty acids can impair mitochondrial bioenergetics, suggesting a potential role in lung injury. nih.govresearchgate.net While direct studies with this compound are not as extensively documented in this specific cell type, the findings with similar compounds provide a strong rationale for its use in exploring inflammatory lung diseases. nih.govresearchgate.net
Rat Cardiac Cells: The study of fatty acid metabolism is crucial in understanding cardiac physiology and pathophysiology. While specific studies on this compound in primary rat cardiac cells are not detailed in the provided results, the general importance of fatty acids in cardiac energy metabolism suggests that this compound could be a useful tool for investigating lipid-related cardiac conditions. The Rat Genome Database indicates interactions of related collagen proteins with various fatty acids, highlighting the complex interplay of lipids in cardiac tissue. mcw.edu
In Vivo Animal Models for Investigating Metabolic Pathways and Disease Mechanisms
In vivo models are essential for understanding the systemic effects of this compound on metabolism and its potential role in various disease states.
Rodent Models for Lipid and Glucose Homeostasis Studies (e.g., db/db mice, KKAy mice)
Genetically modified rodent models that mimic human metabolic diseases are powerful tools for preclinical research.
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin (B600854) resistance, making them a widely used model for type 2 diabetes. nih.gov Studies with PPAR pan-agonists in db/db mice have demonstrated significant effects on blood glucose levels and insulin sensitivity. researchgate.netnih.gov Although direct studies with this compound in this model were not found, its role as a fatty acid analog suggests its potential for investigating lipid metabolism and its interplay with glucose homeostasis in a diabetic state.
KKAy mice: These mice also develop obesity, hyperglycemia, and hyperinsulinemia, providing another relevant model for type 2 diabetes. Research on PPAR pan-agonists has utilized KKAy mice to evaluate their effects on blood glucose control and body weight. researchgate.netnih.gov Similar to the db/db model, KKAy mice represent a suitable in vivo system to explore the metabolic consequences of this compound administration.
Inflammatory Pain Models in Rodents for Mitochondrial Function Studies
The link between inflammation, pain, and mitochondrial function is an active area of research.
Rodent Models of Inflammatory Pain: Studies have utilized models such as the intraplantar injection of complete Freund's adjuvant (CFA) in rats to induce inflammatory pain. nih.gov Research on the related compound 2-bromopalmitate in this model has shown that it can alleviate pain by modulating mitochondrial dynamics and reducing the production of pro-inflammatory cytokines. nih.gov These findings suggest that this compound could also be investigated for its potential to modulate neuroinflammation and mitochondrial function in the context of inflammatory pain.
Orthotopic Tumor Models for Investigating Mechanistic Effects in Cancer
While research specifically employing this compound in orthotopic tumor models is not extensively documented in available literature, the mechanistic effects of its longer-chain analog, 2-bromohexadecanoic acid (also known as 2-bromopalmitate), have been investigated, providing a valuable framework. This analog has been utilized both as a chemical probe to study cancer cell biology and as a component of novel drug delivery systems in clinically relevant cancer models.
Furthermore, 2-bromohexadecanoic acid has been integrated into nanoparticle-based drug delivery systems to enhance therapeutic efficacy in orthotopic cancer models. For instance, it was used to synthesize a lipophilic prodrug of docetaxel, 2'-(2-bromohexadecanoyl)-docetaxel. nih.govresearchgate.net This conjugate was then formulated into nanoparticles and tested in an orthotopic non-small cell lung cancer (NSCLC) model established in nude mice using luciferase-expressing A549 cells. nih.govdovepress.com This model allows for the monitoring of tumor growth in the correct anatomical location (the lung) via bioluminescence imaging. nih.gov The nanoparticle formulation demonstrated superior therapeutic benefit compared to the conventional drug, Taxotere®, resulting in delayed tumor relapse and prolonged median survival. nih.govdovepress.com The bromo-fatty acid component enhances the lipophilicity of the drug, improving its entrapment within the nanoparticle carrier and altering its pharmacokinetic profile. dovepress.com
These studies highlight the utility of 2-bromo-fatty acids in orthotopic models to investigate fundamental cancer mechanisms like stem cell biology and to develop advanced therapeutic strategies.
Table 1: Application of 2-Bromo-Fatty Acid Analogs in Orthotopic Cancer Models
| Model System | Compound Used | Key Mechanistic Investigation | Research Finding | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma (in vitro sphere formation) | 2-Bromohexadecanoic acid | Inhibition of Cancer Stem Cell (CSC) properties | Significantly decreased CSC sphere formation, indicating an effect on cancer cell stemness. | elsevier.es |
| Orthotopic Non-Small Cell Lung Cancer (NSCLC) in nude mice | 2'-(2-bromohexadecanoyl)-docetaxel conjugate nanoparticles | Enhanced drug delivery and therapeutic efficacy | Nanoparticle formulation led to delayed tumor relapse and prolonged median survival compared to standard chemotherapy. | nih.govdovepress.com |
| Orthotopic NSCLC in nude mice | 2'-(2-bromohexadecanoyl)-paclitaxel conjugate nanoparticles | Improved pharmacokinetics and therapeutic index | Nanoparticles provided sustained drug exposure and higher antitumor efficacy. | dovepress.com |
Genetic and Diet-Induced Animal Models of Metabolic Dysregulation
The compound this compound and its analogs, particularly 2-bromohexadecanoic acid (2-BP), serve as important tools in animal models designed to study metabolic dysregulation. These models, which include those induced by genetic modification or specific diets, are crucial for understanding the interplay between metabolism, inflammation, and chronic diseases.
Diet-induced models are frequently used to replicate human metabolic conditions. For example, high-fat diets are used to induce obesity, insulin resistance, and metabolic dysfunction-associated steatotic liver disease (MASLD) in rodents. e-enm.orgbinasss.sa.cr In this context, where saturated fatty acids are known to promote pro-tumorigenic conditions, 2-bromohexadecanoic acid has been used as a mechanistic probe. elsevier.es As an inhibitor of protein palmitoylation, it helps researchers dissect the role of this specific lipid modification in the progression of diet-induced pathologies. elsevier.es For instance, its ability to decrease cancer stem cell sphere formation highlights a link between lipid metabolism and cancer cell plasticity in a metabolically stressed environment. elsevier.es
Another relevant model is the induction of ulcerative colitis in rats via chemical means, which creates a state of severe metabolic and inflammatory dysregulation in the gastrointestinal tract. mdpi.com While not directly testing this compound, these models are ideal for investigating how modulating fatty acid metabolism could impact inflammatory processes.
Furthermore, (R)-2-bromopalmitate, a stereoisomer of 2-BP, has been used as a tracer to study free fatty acid (FFA) utilization in various metabolic states. In a rat model, researchers induced intense muscle contraction through sciatic nerve stimulation to create a state of high local energy demand. researchgate.net By comparing the contracting hindlimb to the resting contralateral limb, they could study how metabolic regulation shifts FFA uptake and utilization in response to a physiological stressor. researchgate.net Such models are invaluable for understanding tissue-specific metabolic adaptations.
Ex Vivo Tissue Analysis and Organ Perfusion Studies for Metabolic Flux Investigations
Ex vivo tissue and organ perfusion studies provide a powerful platform for detailed metabolic investigations under controlled conditions, bridging the gap between in vitro cell culture and complex in vivo systems. nih.govnih.gov These methodologies allow for the precise measurement of metabolite uptake, release, and intracellular pathway activity (metabolic flux) in intact tissue. nih.govebi.ac.ukescholarship.org
A key application relevant to this compound involves the use of its non-metabolizable analogs to trace fatty acid metabolism. A notable example is the use of the radiolabeled compound [9,10-³H]-(R)-2-bromopalmitate (³H-R-BrP), a non-beta-oxidizable analog of palmitate. researchgate.net This tracer was developed to assess tissue-specific plasma free fatty acid (FFA) utilization. The principle of this method is that ³H-R-BrP is transported in the plasma, taken up by tissues, and activated by acyl-CoA synthetase to its CoA ester, just like a native fatty acid. However, because it cannot be further metabolized through β-oxidation, its radiolabeled metabolites are effectively trapped within the cells. researchgate.net
In these studies, the tracer is administered in vivo to an animal model (e.g., a rat), and after a specific period, tissues are harvested for ex vivo analysis. researchgate.net By measuring the accumulation of the ³H-labeled tracer in various tissues, researchers can quantify the total FFA utilization. When co-administered with a ¹⁴C-labeled natural fatty acid like palmitate, which can be stored in lipids, the method allows for the simultaneous assessment of total FFA utilization (from ³H) and FFA incorporation into storage products (from ¹⁴C). researchgate.net This dual-isotope approach provides a detailed snapshot of the metabolic fate of fatty acids in different organs.
Table 2: Ex Vivo Analysis of Free Fatty Acid (FFA) Utilization Using (R)-2-Bromopalmitate Tracer
| Tissue | Metabolic Parameter Measured | Key Finding in Rat Model | Reference |
|---|---|---|---|
| Skeletal Muscle | Total FFA Utilization (Oxidative & Non-oxidative) | Utilization was substantially increased in contracting muscle compared to resting muscle, an effect prevented by blocking β-oxidation. | researchgate.net |
| Adipose Tissue | FFA Incorporation into Storage | The tracer method proved effective for studying FFA transport, utilization, and metabolic fate. | researchgate.net |
| Liver | Tracer Metabolite Retention | Appeared to have less effective retention of the tracer metabolites over a 16-minute period compared to muscle. | researchgate.net |
| Heart | Tracer Metabolite Retention | Similar to the liver, showed less effective retention of tracer metabolites compared to skeletal muscle. | researchgate.net |
Omics Approaches in this compound Research
Transcriptomics and Proteomics Analysis for Target Identification
Omics technologies, particularly proteomics, are critical for elucidating the molecular targets of bioactive compounds like this compound. While transcriptomics provides a view of gene expression changes, chemical proteomics directly identifies the proteins that physically interact with a compound or are affected by its activity. nih.gov
Research into the targets of 2-bromo-fatty acids has heavily utilized the analog 2-bromohexadecanoic acid (2-BP) as a representative inhibitor of protein S-palmitoylation. A key strategy involves activity-based protein profiling (ABPP), where a chemical probe designed to mimic the compound is used to label, enrich, and identify its protein targets from complex biological samples. nih.gov
In a seminal study, researchers synthesized and applied "clickable" analogs of 2-BP to investigate its cellular targets. acs.org This approach confirmed that 2-BP is converted in cells to 2-bromopalmitoyl-CoA. Using mass spectrometry-based proteomics, the study identified a wide range of protein targets that were covalently labeled by the probe. acs.org Crucially, these included the DHHC (Asp-His-His-Cys) family of palmitoyl (B13399708) acyltransferases (PATs), the very enzymes that catalyze protein S-palmitoylation. acs.org This provided direct evidence that 2-BP inhibits palmitoylation by targeting these enzymes. However, the study also revealed that many other palmitoylated proteins and transporters were labeled, suggesting that the compound acts promiscuously, potentially by direct covalent competition with natural palmitate. acs.org
Another proteomics approach, termed Palmitoylation And Nitrosylation Interplay Monitoring (PANIMoni), has been used to assess how chronic stress affects site-specific S-palmitoylation of synaptic proteins. biorxiv.org While not using this compound directly, this type of analysis is essential for understanding the downstream consequences of using inhibitors that perturb such post-translational modifications.
Table 3: Protein Targets of 2-Bromopalmitate Identified by Chemical Proteomics
| Protein Class | Specific Examples Identified | Implication | Reference |
|---|---|---|---|
| Palmitoyl Acyltransferases (PATs) | Various DHHC-family enzymes | Direct targets responsible for the inhibitory effect on protein S-palmitoylation. | acs.org |
| Transporters | Not specified | Suggests interference with the transport of molecules across membranes. | acs.org |
| Palmitoylated Proteins | Numerous, not specified | Indicates broad reactivity, potentially through direct covalent modification of proteins that are normally palmitoylated. | acs.org |
| CoA-Dependent Enzymes | No observed preference | The compound does not selectively target CoA-dependent enzymes over other protein classes. | acs.org |
Metabolomics Profiling of Cellular and Tissue Extracts
Metabolomics, which aims to comprehensively profile small molecule metabolites in a biological sample, has been instrumental in the study of this compound. researchgate.net This approach is used both to identify the compound in natural extracts and to understand its impact on cellular metabolism. impactfactor.org
Through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound has been identified as a naturally occurring secondary metabolite in a diverse range of organisms. impactfactor.org For example, it has been detected in extracts from the yeast Saccharomyces cerevisiae, the larvae of the mealworm beetle Tenebrio molitor, and various plants, including the medicinal plant Emex spinosa and mistletoe (Dendrophthoe pentandra). impactfactor.orgnih.govsemanticscholar.orgmagnascientiapub.com This widespread detection suggests a role for this compound in the chemical ecology and biochemistry of these organisms.
Beyond simple identification, metabolomics is a powerful tool for profiling the metabolic response of cells to biological stimuli or inhibitors. impactfactor.org For instance, inhibiting key enzymes in fatty acid biosynthesis, a known target pathway for analogs of this compound, leads to profound shifts in the cellular metabolome. Studies have shown that such inhibition can cause an accumulation of free fatty acids and a significant reduction in neutral lipids, which can be comprehensively mapped using metabolomics and lipidomics platforms. asm.org This makes metabolomics an essential methodology for characterizing the biochemical phenotype resulting from the action of compounds like this compound.
Table 4: Identification of this compound in Natural Sources via Metabolomics Profiling
| Source Organism | Type of Extract | Analytical Method | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Methanolic extract | GC-MS | impactfactor.org |
| Tenebrio molitor (Mealworm Larvae) | Essential oil | GC-MS | nih.gov |
| Emex spinosa (L.) Campd. (Plant) | Methanolic extract | GC-MS | semanticscholar.org |
| Dendrophthoe pentandra (L.) Miq. (Mistletoe) | Ethanol extract | GC-MS | magnascientiapub.com |
| Clove Flower | Extract | GC-MS | narraj.org |
| Marine Microorganisms | Culture extract | Not specified | core.ac.uk |
Lipidomics Investigations of Lipid Species Perturbations
Lipidomics, a specialized branch of metabolomics, focuses on the global analysis of lipids in a biological system. srce.hr This approach is particularly relevant for studying this compound, as its primary mode of action is linked to the disruption of fatty acid metabolism and protein lipidation. acs.org Lipidomics allows researchers to move beyond measuring total lipid classes and instead quantify the precise changes in individual lipid species, providing deep insight into metabolic perturbations. srce.hrnih.gov
The utility of lipidomics is clearly demonstrated in studies where de novo fatty acid synthesis is inhibited. Analogs of this compound are known to inhibit this pathway. In a study investigating the role of host lipid metabolism during a viral infection, researchers used a pharmacological inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. asm.org Using mass spectrometry-based lipidomics, they found that this inhibition induced profound changes in the host cell's lipid profile.
The analysis revealed a significant reduction in neutral lipids, including most species of triacylglycerols (TG) and cholesterol esters (CE). asm.org Conversely, there was an accumulation of free fatty acids and significant increases in the levels of specific phospholipid classes, such as phosphatidylcholine and phosphatidylserine, as well as lysophospholipids. asm.org Furthermore, lipids associated with the ceramide biosynthetic pathway were also elevated. asm.org These detailed findings, made possible by lipidomics, demonstrate that blocking fatty acid synthesis triggers a complex remodeling of the entire cellular lipidome, affecting membrane composition, signaling lipids, and energy storage molecules. This highlights lipidomics as an indispensable tool for understanding the full mechanistic impact of compounds that interfere with lipid metabolism.
Table 5: Cellular Lipidome Perturbations Following Inhibition of De Novo Fatty Acid Synthesis
| Lipid Class | Observed Change | Implication | Reference |
|---|---|---|---|
| Triacylglycerols (TG) | Significantly reduced | Disruption of neutral lipid storage. | asm.org |
| Cholesterol Esters (CE) | Significantly reduced | Disruption of neutral lipid storage. | asm.org |
| Diacylglycerols (DG) | Significantly reduced | Alteration in a key signaling lipid and precursor for TG and phospholipids (B1166683). | asm.org |
| Free Fatty Acids (FFAs) | Increased | Accumulation due to blocked incorporation into complex lipids. | asm.org |
| Phosphatidylcholine (PC) | Increased | Remodeling of major membrane phospholipid components. | asm.org |
| Phosphatidylserine (PS) | Increased | Remodeling of membrane phospholipids, with potential effects on signaling. | asm.org |
| Lysophospholipids | Increased | Potential alteration in signaling and membrane properties. | asm.org |
| Ceramide Pathway Lipids | Increased | Induction of a separate lipid synthesis pathway, possibly related to cellular stress. | asm.org |
Analytical and Bioanalytical Methodologies for 2 Bromotetradecanoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 2-bromotetradecanoic acid, enabling its separation from complex biological matrices and subsequent quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools in this regard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Biological Extracts
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of this compound in various biological extracts. academicjournals.orghilarispublisher.com This method is particularly well-suited for the analysis of volatile and thermally stable compounds, or those that can be made so through derivatization. In numerous phytochemical studies, this compound has been identified as a component in methanolic extracts of various organisms.
The identification of this compound is typically achieved by comparing its mass spectrum and retention time with those of known standards and entries in spectral libraries such as those from the National Institute of Standards and Technology (NIST). hilarispublisher.comimpactfactor.org The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its unambiguous identification. academicjournals.orgimpactfactor.orgresearchgate.net
For instance, GC-MS analysis of a methanolic extract of Saccharomyces cerevisiae identified this compound at a retention time of 13.335 minutes, with a molecular weight of 306 g/mol and a molecular formula of C14H27BrO2. impactfactor.org Similarly, in an analysis of the methanolic extract of Aspergillus niger, this compound was detected at a retention time of 14.771 minutes. academicjournals.org The analysis of Citrus medica L. leaf extract also revealed the presence of this compound, constituting 9.52% of the identified compounds. rjptonline.org
Table 1: GC-MS Parameters for the Analysis of this compound in Biological Extracts
| Parameter | citrus medica L. Leaf Extract rjptonline.org |
| Gas Chromatograph | Scion 436-GC Bruker model |
| Mass Spectrometer | Triple quadrupole mass spectrophotometer |
| Column | BR-5MS (5% Diphenyl/95% Dimethyl polysiloxane), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium (99.999%) at 1 ml/min |
| Injector Temperature | 250°C |
| Ion-Source Temperature | 280°C |
| Oven Temperature Program | Not specified |
| Injection Volume | 2 µl (split ratio 10:1) |
| Ionization Mode | Electron Ionization (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolic Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the analysis of this compound and its metabolites, particularly for compounds that are not readily amenable to GC-MS due to low volatility or thermal instability. LC-MS is frequently utilized in metabolomics to obtain comprehensive profiles of endogenous and exogenous compounds in biological systems. impactfactor.orgoarjbp.com
While specific studies focusing solely on the LC-MS-based metabolic profiling of this compound are not extensively detailed in the provided results, the methodology is highly applicable. For instance, LC-MS has been used for the metabolite profiling of betel palm nuts, where various fatty acids were identified. oarjbp.com Furthermore, a modified peptide reactivity assay using LC-MS has been developed to characterize the interaction of chemicals, including this compound, with peptides, providing insights into their potential to form adducts. oup.com In one study, this compound was shown to be an adduct-forming compound with low reactivity. oup.com Research on the related compound, 2-bromopalmitate, has utilized high-resolution LC-MS to analyze its conversion to 2-bromopalmitoyl-CoA in cells, demonstrating the utility of this technique in studying the metabolic activation of brominated fatty acids. nih.gov
Spectroscopic Methods in Molecular Interaction and Metabolic Studies
Spectroscopic techniques provide invaluable information about the structure, functional groups, and metabolic transformations of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Metabolic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for investigating its role in metabolic pathways. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov
Standard ¹H and ¹³C NMR spectra for this compound are available in public databases like PubChem. nih.gov These spectra serve as a reference for confirming the identity of the synthesized or isolated compound. In metabolic research, NMR-based metabolomics can be used to track the fate of this compound and identify its metabolic products in biological samples. nih.gov For example, NMR has been employed to study the metabolic effects of various treatments on cells by analyzing changes in the levels of numerous metabolites, a similar approach could be applied to studies involving this compound. nih.gov While detailed NMR studies specifically on the metabolic research of this compound are not prevalent in the provided results, the characterization of related compounds and their synthesis often relies on NMR for structural confirmation. researchgate.netmdpi.com
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Key Chemical Shifts (ppm) |
| ¹H NMR | Not specified | Data available in spectral databases. nih.gov |
| ¹³C NMR | Not specified | Data available in spectral databases. nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the functional group analysis of this compound and for monitoring the progress of chemical reactions involving this compound.
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in this compound, such as the carbonyl (C=O) of the carboxylic acid and the carbon-bromine (C-Br) bond. nih.gov The IR spectrum of this compound is available in the NIST Chemistry WebBook and PubChem, providing a reference for its identification. nih.gov In synthetic chemistry, FT-IR spectroscopy is a common method to monitor the progress of reactions, for example, by observing the appearance or disappearance of characteristic absorption bands. researchgate.net
UV-Vis spectroscopy can be employed to study compounds containing chromophores, which absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. While the saturated alkyl chain of this compound does not have strong UV absorption, this technique can be useful for monitoring reactions where a chromophore is introduced or modified. For instance, in the development of perovskite nanocrystals, UV-vis absorption and photoluminescence spectra are used to characterize the materials, a context where derivatives of brominated fatty acids have been explored. acs.org
Development of High-Throughput Screening Assays for Derivatives and Analogues
High-throughput screening (HTS) assays are essential for the rapid evaluation of large libraries of chemical compounds to identify those with desired biological activities. The development of such assays for derivatives and analogues of this compound is crucial for exploring their therapeutic potential, for instance, as inhibitors of fatty acid metabolism.
Several HTS assays have been developed to identify inhibitors of fatty acid uptake and metabolism. nih.govunl.edunih.govresearchgate.net These assays often utilize fluorescently labeled fatty acid analogues to monitor their transport into cells. nih.govunl.eduresearchgate.net For example, a live-cell HTS assay using yeast expressing a mammalian fatty acid transport protein has been established to screen for inhibitors of fatty acid uptake. nih.govunl.eduresearchgate.net This system could be adapted to screen for derivatives of this compound that modulate fatty acid transport.
Another approach involves fluorescence-based assays that measure the activity of enzymes involved in fatty acid metabolism, such as fatty acid amide hydrolase (FAAH). merckmillipore.com A fluorometric assay has been developed for HTS of FAAH inhibitors, which could potentially be used to screen libraries of this compound analogues. merckmillipore.com The principles of these HTS assays, including the use of fluorescent probes and the measurement of enzyme activity, provide a framework for developing specific screens for compounds derived from this compound.
Table 3: Examples of High-Throughput Screening Assays Applicable to Fatty Acid Derivatives
| Assay Principle | Target | Reporter System | Potential Application for this compound Derivatives |
| Live-cell fatty acid uptake nih.govunl.eduresearchgate.net | Fatty Acid Transport Proteins (FATPs) | Fluorescent fatty acid analogues (e.g., C1-BODIPY-C12) | Screening for inhibitors of fatty acid transport. |
| Enzyme activity assay merckmillipore.com | Fatty Acid Amide Hydrolase (FAAH) | Fluorometric substrate (e.g., D-MAP) | Screening for inhibitors of fatty acid amide metabolism. |
| Fluorometric imaging plate reader (FLIPR) assay nih.gov | Fatty Acid Transport Proteins (FATP4 and FATP5) | Fluorescent fatty acid analogues | High-throughput screening for subtype-selective FATP inhibitors. |
Sample Preparation and Extraction Methodologies for Biological Matrices
The accurate quantification of this compound in biological matrices is contingent upon efficient and clean sample preparation. The primary objectives of these methodologies are to isolate the analyte from complex sample components, such as proteins and phospholipids (B1166683), which can interfere with subsequent analysis, and to concentrate the analyte to a level suitable for detection. The choice of extraction technique is dependent on the nature of the biological matrix (e.g., plasma, tissue, or cells) and the analytical platform being employed. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
For plasma samples, a significant challenge is the high protein-binding affinity of fatty acids and their analogs. Therefore, the initial step often involves disruption of these interactions. In the context of tissue samples, the primary challenge is the efficient liberation of the compound from the cellular and subcellular structures.
Protein Precipitation
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples. This technique is often used as a preliminary step before a more selective extraction method.
Methodology: The process typically involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample in a specific ratio (e.g., 3:1 solvent-to-plasma). The solvent disrupts the solvation of proteins, causing them to precipitate out of solution. After vortexing and centrifugation, the supernatant containing the analyte can be collected for analysis. In some applications, an acid, like formic acid, is added to the precipitation solvent to enhance the disruption of protein binding and improve the recovery of acidic analytes like this compound. A study involving a derivative, 2'-(2-bromohexadecanoyl)-docetaxel, utilized a solid-phase extraction (SPE) method known as Hybrid-SPE, which combines protein precipitation with subsequent solid-phase cleanup in a single device. For in-vitro drug release studies in mouse plasma, one volume of the release mixture was mixed with three volumes of 2% formic acid in acetonitrile to precipitate proteins and extract the analyte. nih.gov
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For fatty acids, methods like those developed by Folch or Bligh and Dyer are foundational. nih.gov
Methodology: For the extraction of this compound from an aqueous biological matrix, a water-immiscible organic solvent such as a mixture of chloroform (B151607) and methanol would be added. nih.gov The sample is acidified to ensure the carboxylic acid group is protonated, thereby increasing its lipophilicity and partitioning into the organic phase. After vigorous mixing and phase separation via centrifugation, the organic layer containing the analyte is collected. This layer can then be evaporated and the residue reconstituted in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample cleanup and concentration. It utilizes a solid sorbent material, packed into a cartridge or plate, to retain the analyte of interest while interfering compounds are washed away.
Methodology for Plasma and Tissues: A detailed procedure for a structurally related compound, 2'-(2-bromohexadecanoyl)-docetaxel, provides a relevant protocol that can be adapted for this compound. nih.gov For plasma, a Hybrid-SPE precipitation method was employed. nih.gov For solid tissues like heart, liver, spleen, lung, and kidney, the tissue is first weighed (e.g., 100 mg) and homogenized in a solution such as 2% formic acid in acetonitrile (e.g., 300 µL) using a bead homogenizer. nih.gov Following homogenization, the sample is vortexed and centrifuged. The resulting supernatant is then loaded onto a Hybrid-SPE cartridge. nih.gov The cartridge selectively retains the analyte while proteins and other interferences are removed. The analyte is then eluted with an appropriate solvent, which is collected for analysis by techniques like HPLC. nih.gov
The following tables summarize the key aspects of these extraction methodologies as they could be applied to this compound research, based on established methods for similar analytes.
Table 1: Sample Preparation and Extraction Methodologies
| Method | Biological Matrix | Principle | Typical Reagents | Reference/Analogous Application |
|---|---|---|---|---|
| Protein Precipitation | Plasma, Serum | Removal of proteins by solvent-induced denaturation and precipitation. | Acetonitrile, Methanol, Formic Acid | Hybrid-SPE method for a bromo-fatty acid derivative in plasma involved precipitation with 2% formic acid in acetonitrile. nih.gov |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine, Homogenized Tissue | Partitioning of the analyte between immiscible aqueous and organic phases based on solubility. | Chloroform/Methanol (Folch/Bligh & Dyer methods), Acidification of sample | General methods for lipid extraction from biological tissues. nih.gov |
Table 2: Detailed Findings from Research on an Analogous Compound
| Matrix | Extraction Technique | Detailed Steps | Purpose/Outcome | Reference |
|---|---|---|---|---|
| Mouse Plasma | Hybrid-SPE Precipitation | 1. Mix 1 volume of plasma with 3 volumes of 2% formic acid in acetonitrile. 2. Vortex and centrifuge. 3. Apply supernatant to Hybrid-SPE cartridge. 4. Collect eluate for analysis. | To determine total drug concentration during in-vitro release studies. | nih.gov |
Structure Activity Relationship Sar Studies of 2 Bromotetradecanoic Acid and Its Analogues
Influence of Aliphatic Chain Length on Biological Activity
The length of the aliphatic carbon chain in 2-bromo fatty acids is a critical determinant of their biological activity. Variations in chain length can significantly impact the potency and selectivity of these compounds across different biological systems.
Research on the antifungal properties of myristic acid analogs, including 2-bromotetradecanoic acid, has demonstrated the importance of the C14 chain. For instance, (±)-2-bromotetradecanoic acid showed potent activity against several fungal species. nih.gov Studies on other fatty acid derivatives have also highlighted that the balance between the hydrophilicity of the carboxyl group and the lipophilicity of the long carbon chain is crucial for their ability to penetrate the cell walls of microorganisms like mycobacteria. nih.gov Generally, fatty acids are classified based on their aliphatic tail length: short-chain (five or fewer carbons), medium-chain (six or more carbons), and long-chain (14 or more carbons). rsc.org
In the context of bacterial virulence, the alkyl chain length of 2-bromo-inhibitors has been shown to affect biofilm formation in Pseudomonas aeruginosa. When tested against this opportunistic human pathogen, 2-bromohexanoic acid (2-BrHA), 2-bromooctanoic acid (2-BrOA), and 2-bromodecanoic acid (2-BrDA) exhibited varying degrees of inhibition on biofilm formation. researchgate.net Specifically, at a concentration of 5 mM, 2-BrHA, 2-BrOA, and 2-BrDA reduced biofilm formation in P. aeruginosa PA14 by 18%, 26%, and 67%, respectively, compared to controls. researchgate.net A similar trend was observed for P. aeruginosa PAO1, with inhibitions of 29%, 40%, and 69%, respectively. researchgate.net These findings underscore that the length of the alkyl chain directly modulates the inhibitory effect on biofilm development.
The following table summarizes the effect of different 2-bromoalkanoic acids on biofilm formation in P. aeruginosa.
| Compound | Chain Length | Biofilm Inhibition (PA14) | Biofilm Inhibition (PAO1) |
| 2-Bromohexanoic acid (2-BrHA) | C6 | 18% | 29% |
| 2-Bromooctanoic acid (2-BrOA) | C8 | 26% | 40% |
| 2-Bromodecanoic acid (2-BrDA) | C10 | 67% | 69% |
Data sourced from a study on the inhibition of biofilm formation in Pseudomonas aeruginosa by 2-bromoalkanoic acids. researchgate.net
Role of the Alpha-Bromine Moiety in Enzyme Inhibition Specificity and Potency
The bromine atom at the alpha-position (C-2) of the fatty acid chain is a key functional group that confers significant biological and inhibitory properties to this compound and its analogs. This electrophilic halogen is crucial for the covalent modification of target enzymes, often leading to irreversible inhibition.
One of the well-studied targets of 2-bromo fatty acids is the enzyme 3-ketothiolase, which is involved in fatty acid β-oxidation. For example, DL-2-bromooctanoate has been shown to cause complete and irreversible inactivation of 3-ketothiolase I in rat liver mitochondria. nih.gov The proposed mechanism involves the mitochondrial conversion of bromooctanoate to 2-bromo-3-ketooctanoyl-CoA, an α-haloketone that acts as the active form of the inhibitor. nih.gov This active form then covalently modifies the enzyme, leading to its inactivation. nih.gov
Similarly, 2-bromopalmitate (2-BP), a longer-chain analog, is a widely used inhibitor of protein S-palmitoylation. nih.govresearchgate.net It has been demonstrated that 2-BP can inhibit the enzymatic activities of human acyl-protein thioesterase 1 (APT1) and APT2, the enzymes responsible for protein deacylation, through an uncompetitive mechanism. nih.govresearchgate.net The presence of the alpha-bromo group is essential for this inhibitory activity. 2-bromopalmitate is converted in cells to 2-bromopalmitoyl-CoA, which enhances its reactivity and allows it to covalently modify the acyl-transferring DHHC motif of palmitoyl (B13399708) acyltransferases (PATs). researchgate.net
The alpha-bromo moiety also plays a role in the skin sensitization potential of these compounds. oup.com The electrophilic nature of the bromine atom allows for potential covalent interactions with proteins in the skin, a key event in the initiation of an allergic response.
Impact of Stereochemistry on Molecular Interactions and Biological Outcomes
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govnih.govbiomedgrid.com The existence of stereoisomers (enantiomers and diastereomers) can lead to significant differences in pharmacological and toxicological effects, as biological systems such as enzymes and receptors are themselves chiral. biomedgrid.comsci-hub.se
In many cases, only one stereoisomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. biomedgrid.com This stereoselectivity arises from the specific three-dimensional interactions between the small molecule and its biological target. biomedgrid.com For instance, the herbicidal activity of S-metolachlor is approximately 1.6 times greater than that of its R-enantiomers due to specific chiral interactions with its target enzymes. michberk.com
Modification of the Carboxyl Group and its Effects on Cellular Permeation and Activity
The carboxyl group of this compound is a key determinant of its physicochemical properties and, consequently, its biological activity. researchgate.net Modifications of this functional group, such as conversion to esters or amides, can significantly alter the compound's polarity, ability to cross cell membranes, and interaction with biological targets. nih.govresearchgate.netucl.ac.uk
The uptake of long-chain fatty acids into cells can occur through both passive diffusion and protein-mediated transport. nih.gov The physicochemical properties of the fatty acid, including the nature of its carboxyl group, can influence which of these mechanisms is predominant. Non-metabolizable long-chain fatty acid analogs, such as 2-bromopalmitate, have been observed to have slower uptake rates due to their bulky bromo group. maastrichtuniversity.nl
Furthermore, the synthesis of derivatives such as methyl 2-bromotetradecanoate, where the carboxylic acid is converted to a methyl ester, is a common strategy in medicinal chemistry to alter the pharmacokinetic properties of a lead compound. ucl.ac.uk Such modifications can influence factors like membrane permeability and metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities (e.g., Skin Sensitization)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.govmdpi.comresearchgate.net QSAR models have been developed for this compound and other chemicals to predict their potential for skin sensitization, a critical endpoint in safety assessment. oup.comacs.orgljmu.ac.uk
These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical relationship with a specific biological activity, such as the ability to cause skin sensitization as measured by the murine Local Lymph Node Assay (LLNA). oup.comoup.com this compound has been included in the datasets used to develop and validate these QSAR models. oup.comacs.orgljmu.ac.ukoup.com
For example, in one study, this compound was classified as a moderate sensitizer (B1316253) and was used in the development of a mechanism-based QSAR model. ljmu.ac.uk Another QSAR study using a 4D-fingerprint descriptor-based model also included this compound in its training set. oup.com
The following table presents data for this compound from a QSAR study on skin sensitization.
| Compound Name | Experimental Class | Predicted Probability (Non-weak) | Predicted Probability (Moderate) | Predicted Probability (Strong) | Predicted Class |
| This compound | 2 (Moderate) | 0.065 | 0.563 | 0.372 | 2 (Moderate) |
Data from a three-state categorical QSAR model for skin sensitization. oup.com
These QSAR models are valuable tools for screening chemicals for their sensitization potential, reducing the need for animal testing. nih.gov The inclusion of compounds like this compound in these studies helps to refine the models and improve their predictive accuracy for fatty acid derivatives.
Future Directions and Emerging Research Avenues for 2 Bromotetradecanoic Acid
Integration with Systems Biology and Computational Modeling Approaches
The convergence of experimental data with computational analysis offers a powerful paradigm for understanding the complex interactions of 2-Bromotetradecanoic acid within biological systems. A comprehensive "lipidomics" approach, situated within the broader context of genomics and proteomics, is crucial for deciphering cellular physiology and pathology, with lipid biology becoming a major target of post-genomic and systems biology research. researchgate.net
Computational methods are already being employed to predict the bioactivity and potential applications of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling, which combines computational chemistry and statistics, has been used to predict properties like skin sensitization, with this compound included in these modeling datasets. acs.orgpsu.edu Advanced bioinformatics technologies, including molecular docking, virtual screening, and molecular dynamics (MD) simulations, are being utilized to identify new drug candidates and understand their mechanisms. researchgate.netnih.govsemanticscholar.org For instance, molecular docking studies help elucidate the interaction between a ligand, such as this compound, and its protein target. nih.gov These in silico approaches can predict binding affinities and guide the development of more potent and selective inhibitors. researchgate.netresearchgate.net
| Computational Tool/Approach | Application in this compound Research | References |
| QSAR Modeling | Predicting bioactivity and properties such as skin sensitization potential. | acs.orgpsu.edu |
| Molecular Docking | Understanding protein-ligand interactions, particularly with N-Myristoyl Transferase (NMT). | researchgate.netresearchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to its biological target. | researchgate.netnih.gov |
| Pharmacophore Modeling | Identifying essential chemical features responsible for biological activity to screen for similar molecules. | researchgate.netsemanticscholar.org |
| Systems Biology/Lipidomics | Integrating data to understand the compound's role in the broader context of cellular lipid metabolism. | researchgate.net |
Development of Next-Generation Research Tools and Molecular Probes
This compound has demonstrated its value as a tool for interrogating biological systems. It can be used as a probe to investigate the activity and specificity of enzymes involved in lipid metabolism. ontosight.ai Its structural similarity to myristic acid allows it to be used as a probe to study fatty acid metabolic pathways in human cells. researchgate.net
Future research could focus on developing next-generation molecular probes based on the this compound scaffold. By attaching fluorescent tags or other reporter molecules, researchers could create powerful tools for visualizing metabolic processes in real-time. The synthesis of such chemical probes has been demonstrated, for example, in creating tools for the specific labeling of enzymes like lysosomal glucocerebrosidase. mdpi.com These advanced probes would enable more precise tracking of the compound's uptake, subcellular localization, and engagement with its targets, providing deeper insights into its mechanism of action.
Exploration of Undiscovered Metabolic Pathways and Novel Biological Targets
The primary biological target identified for this compound is N-myristoyltransferase (NMT), an enzyme crucial for the function of many cellular and viral proteins. researchgate.netnih.gov NMT catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of proteins, a process essential for the growth of pathogenic fungi like Candida albicans and Cryptococcus neoformans. semanticscholar.orgnih.govnih.gov Analogs of this compound are considered putative inhibitors of NMT and have shown potent in vitro activity against a range of yeasts and filamentous fungi. nih.govnih.govresearchgate.nettandfonline.com
While NMT is a key target, the broad spectrum of activity suggests that this compound may interact with other biological pathways. It is known to be a substrate for enzymes in the peroxisomal beta-oxidation pathway, such as bromoacyl-CoA dehydrogenase. ontosight.ai Future research should aim to identify these undiscovered metabolic routes and novel protein targets. Unbiased screening approaches, such as activity-based protein profiling, could reveal new binding partners and expand our understanding of the compound's full biological impact.
| Organism | Biological Target/Process | Observed Effect | References |
| Saccharomyces cerevisiae | N-Myristoyltransferase (NMT) | Antifungal Activity (MIC = 10 μM) | researchgate.netnih.govresearchgate.net |
| Candida albicans | N-Myristoyltransferase (NMT) | Antifungal Activity (MIC = 39 μM) | researchgate.netresearchgate.netnih.govresearchgate.net |
| Cryptococcus neoformans | N-Myristoyltransferase (NMT) | Antifungal Activity (MIC = 20 μM) | researchgate.netnih.govresearchgate.net |
| Aspergillus niger | N-Myristoyltransferase (NMT) | Antifungal Activity (MIC < 42 μM) | researchgate.netnih.govresearchgate.net |
| Various | Peroxisomal Beta-Oxidation | Substrate for enzymes like bromoacyl-CoA dehydrogenase | ontosight.ai |
Application of Advanced Imaging Techniques in Cellular and In Vivo Studies
While biochemical assays provide quantitative data on enzyme inhibition, advanced imaging techniques can offer spatial and temporal insights into the effects of this compound at the cellular and organismal level. Although direct imaging studies of the compound are not yet prevalent, the potential is significant.
Future studies could involve synthesizing fluorescently-labeled derivatives of this compound. Using techniques like confocal microscopy, researchers could then visualize its distribution within cells, confirming its localization to specific organelles and its co-localization with target proteins like NMT. Furthermore, techniques such as scanning electron microscopy, which has been used to observe morphological damage to organisms treated with extracts containing fatty acid derivatives, could be applied to visualize the specific cellular and structural damage caused by this compound in target pathogens. phcogres.com These imaging approaches would provide critical visual evidence to complement biochemical findings and clarify its in-situ mechanism of action.
Comparative Studies with Other Alpha-Halo Fatty Acids and Fatty Acid Analogues
Understanding the structure-activity relationship of this compound requires systematic comparison with other related fatty acids. Studies have already begun to compare its efficacy against other alpha-halogenated fatty acids and different fatty acid analogues. researchgate.netnih.govresearchgate.net For example, research has shown that several (±)-2-halotetradecanoic acids, including the bromo- derivative, exhibit potent antifungal activity. researchgate.netresearchgate.net
Comparative studies have also evaluated its NMT inhibitory activity alongside other modified myristic acid analogs. For instance, 2-bromomyristoyl-CoA was found to be a competitive inhibitor of NMT, though less potent than 2-hydroxymyristoyl-CoA. researchgate.net Other tetradecanoic acid analogues, such as 4-oxatetradecanoic acid and (±)-2-methoxytetradecanoic acid, have also been investigated for their antifungal properties, providing a basis for comparison. nih.gov Expanding these comparative analyses will be crucial for optimizing the structure of fatty acid-based inhibitors, potentially leading to the development of compounds with enhanced potency, greater selectivity, and improved pharmacological profiles.
| Compound | Comparison Context | Key Finding | References |
| (+/-)-2-halotetradecanoic acids | Antifungal Activity | The 2-bromo derivative showed potent activity against several fungal species. | researchgate.netresearchgate.net |
| 2-hydroxymyristoyl-CoA | NMT Inhibition | 2-bromomyristoyl-CoA is a competitive inhibitor of NMT, but less potent (Ki = 450 nM vs 45 nM). | researchgate.net |
| 2-fluoromyristoyl-CoA | NMT Inhibition | 2-bromomyristoyl-CoA is more potent as an NMT inhibitor (Ki = 450 nM vs 200 nM). | researchgate.net |
| 4-oxatetradecanoic acid | Antifungal Activity | Both are active against C. neoformans, with 4-oxatetradecanoic acid being noted as fungicidal. | nih.gov |
| 2-iodotetradecanoic acid | Antifungal Activity | Fungitoxicity is comparable to that of (±)-2-methoxytetradecanoic acid against the same fungi. | nih.gov |
| (±)-2-methoxytetradecanoic acid | Antifungal Activity | Studied as a myristic acid analog and potential NMT inhibitor. | nih.gov |
| 4-oxa and 9-oxatetradecanoic acid | Antifungal Activity | Found to be active against C. neoformans and moderately effective against S. cerevisiae. | researchgate.netresearchgate.net |
Q & A
How can researchers resolve discrepancies in reported retention times (RT) for 2-bromotetradecanoic acid during GC-MS analysis?
Basic Question
Methodological Answer:
Discrepancies in RT values (e.g., 11.567 vs. 14.771) may arise from differences in chromatographic conditions (e.g., column type, temperature gradient, or carrier gas flow rate). To resolve this:
- Standardize protocols : Use a reference standard under identical conditions to confirm retention times .
- Internal calibration : Include internal standards (e.g., n-alkanes) to normalize RT variations across runs .
- Column metadata : Document column specifications (e.g., polarity, length) and compare with literature methods .
What experimental parameters are critical for optimizing antifungal activity assays of this compound?
Advanced Question
Methodological Answer:
Antifungal activity (MIC values: 10–42 μM) depends on physicochemical properties like pKa (2.9–3.3) and log P (6.7–7.3) . Key considerations:
- Media selection : Use RPMI 1640 to mimic physiological conditions affecting solubility and ionization .
- Dose-response curves : Test across a pH range (2.5–5.0) to assess pH-dependent activity shifts.
- Synergy studies : Combine with azoles or polyenes to evaluate combinatorial effects against resistant strains.
How can this compound be isolated and quantified from natural extracts like Ganoderma lucidum?
Basic Question
Methodological Answer:
- Extraction : Use Soxhlet extraction with non-polar solvents (e.g., ethyl acetate) to maximize yield .
- GC-MS parameters : Optimize ionization (EI mode, 70 eV) and scan range (m/z 50–600) for reliable detection .
- Quantification : Compare peak areas (%) against spiked synthetic standards in both crude and processed extracts to assess degradation during extraction .
How does the bromine substitution position influence bioactivity compared to other halo-tetradecanoic acids?
Advanced Question
Methodological Answer:
- SAR studies : Compare MIC values of (±)-2-bromo analogs with 3- or 4-bromo derivatives to assess positional effects on membrane penetration .
- Computational modeling : Use molecular docking to evaluate interactions with fungal CYP51 or ergosterol biosynthesis enzymes.
- Chain length optimization : Synthesize analogs with C12–C16 chains to determine optimal hydrophobicity for antifungal activity .
What strategies improve the bioavailability of this compound in pharmacological studies?
Advanced Question
Methodological Answer:
- Prodrug design : Synthesize ester derivatives (e.g., tert-butyl esters) to enhance solubility and metabolic stability .
- Nanocarriers : Encapsulate in liposomes or micelles to improve cellular uptake and reduce off-target effects.
- In vitro assays : Use Caco-2 cell monolayers to measure permeability and predict oral bioavailability .
How can variability in reported MIC values across fungal species be addressed?
Advanced Question
Methodological Answer:
- Strain-specific protocols : Standardize inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) .
- Checkerboard assays : Test fractional inhibitory concentration indices (FICI) to identify species-dependent synergies or antagonisms.
- Quality controls : Include reference antifungals (e.g., fluconazole) to validate assay reproducibility .
What synthetic routes are effective for producing ester derivatives of this compound?
Basic Question
Methodological Answer:
- Steglich esterification : Use DCC/DMAP to couple this compound with alcohols (e.g., tert-butanol) under anhydrous conditions .
- Protection-deprotection : Temporarily protect the carboxylic acid group with trimethylsilyl chloride before bromination .
- Purification : Isolate products via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
What role does this compound play in microbial interactions within natural extracts?
Advanced Question
Methodological Answer:
- Co-culture assays : Test antimicrobial activity of Aspergillus niger or Saccharomyces cerevisiae extracts containing this compound against competing species .
- Metabolite profiling : Use LC-MS/MS to correlate this compound levels with inhibition zones in agar diffusion assays .
How can researchers validate the presence of this compound in complex biological matrices?
Basic Question
Methodological Answer:
- Multi-method confirmation : Combine GC-MS, FTIR (peaks at 696–1741 cm⁻¹ for C-Br and COOH groups), and NMR (δ 3.5–4.0 ppm for CH₂Br) .
- Spike-and-recovery : Add known quantities to blank matrices (e.g., fungal mycelium) to assess extraction efficiency .
What computational tools predict the bioactivity of this compound derivatives?
Advanced Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
